![molecular formula C16H13NO2S B3009842 Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate CAS No. 351156-65-5](/img/structure/B3009842.png)
Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate
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Description
“Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C16H13NO2S . It has a molecular weight of 283.34 .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate” were not found, thiophene derivatives can be synthesized through various methods. For instance, Methyl 2-aminothiophene-3-carboxylate can be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a naphthyl group and a carboxylate group .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate” is a compound with a molecular weight of 283.34 . The compound should be stored at room temperature .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives exhibit antimicrobial properties . Some synthesized derivatives have shown significant inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They contribute to the development of advanced electronic devices .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . They help protect metal surfaces from corrosion, extending the lifespan of industrial equipment .
properties
IUPAC Name |
methyl 2-amino-4-naphthalen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYRKJXNKALMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate |
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